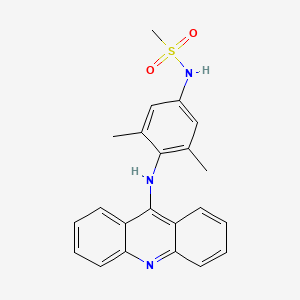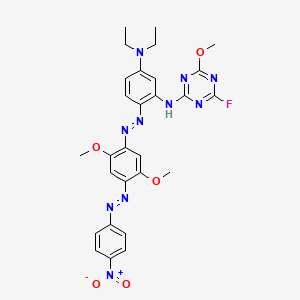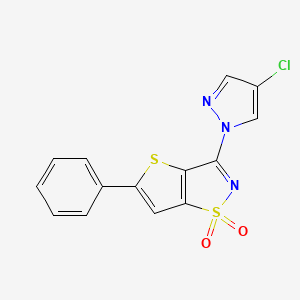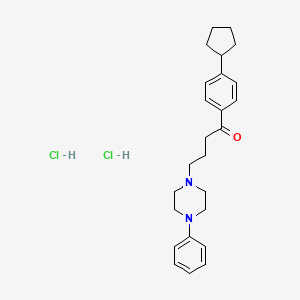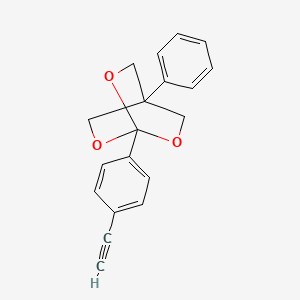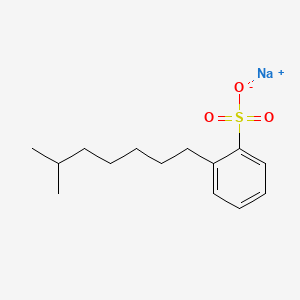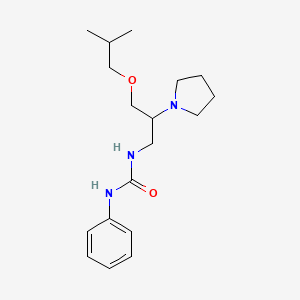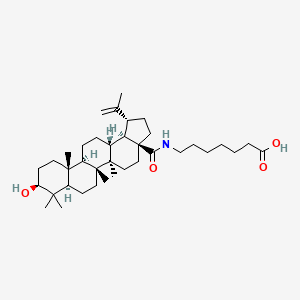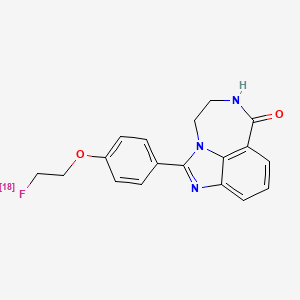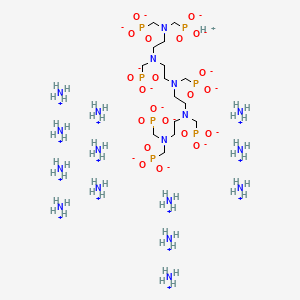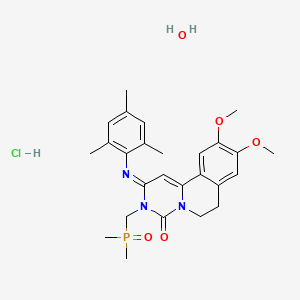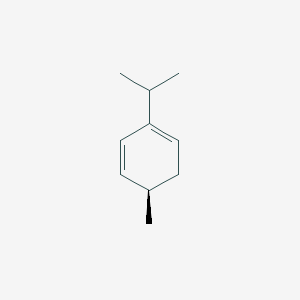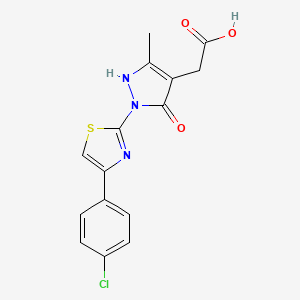
1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, a hydroxy group, a methyl group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate.
Coupling of the Thiazole and Pyrazole Rings: The thiazole and pyrazole rings can be coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Hydroxy and Acetic Acid Groups: The hydroxy group can be introduced by hydroxylation of the pyrazole ring, and the acetic acid group can be introduced by carboxylation of the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
1-(4-(4-Chlorophenyl)-2-thiazolyl)-5-hydroxy-3-methyl-1H-pyrazole-4-acetic acid can be compared with other similar compounds, such as:
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Triazole Derivatives: Known for their versatile biological activities, including antibacterial, antifungal, and anticancer properties.
Thiazole Derivatives: Known for their importance in drug development and their ability to modulate various biochemical pathways.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
84968-73-0 |
|---|---|
分子式 |
C15H12ClN3O3S |
分子量 |
349.8 g/mol |
IUPAC 名称 |
2-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H12ClN3O3S/c1-8-11(6-13(20)21)14(22)19(18-8)15-17-12(7-23-15)9-2-4-10(16)5-3-9/h2-5,7,18H,6H2,1H3,(H,20,21) |
InChI 键 |
SIHSQCWPQWPEMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


